Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate
Overview
Description
Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases . Protein kinases play a crucial role in cell signaling and regulation.
Biochemical Pathways
Given its potential protein kinase inhibitory action, it could impact a variety of cellular processes, including cell cycle regulation, apoptosis, and other signaling pathways .
Result of Action
If it acts as a protein kinase inhibitor, it could potentially disrupt cell signaling pathways, leading to changes in cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a ligand for certain protein kinases, exhibiting inhibitory action at nanomolar levels . The interaction with protein kinases suggests that this compound can modulate signaling pathways that are critical for cellular functions. Additionally, it may form complexes with metal ions, further influencing biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with protein kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition can disrupt signaling cascades that are essential for cell survival and proliferation. Additionally, this compound may interact with transcription factors, leading to changes in the expression of genes that regulate cellular metabolism and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into byproducts that could have different biological activities . Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent changes in gene expression, affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as modulation of signaling pathways and improvement in metabolic functions. At high doses, this compound can cause toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound may influence the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins. These factors influence the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and cellular signaling pathways.
Properties
IUPAC Name |
methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDGTWKKGGTSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177548 | |
Record name | Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370587-25-9 | |
Record name | Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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